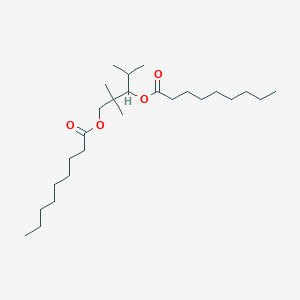
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate is an organic compound known for its use as a plasticizer and coalescing agent. It is a diester derived from 2,2,4-trimethyl-1,3-pentanediol and pelargonic acid. This compound is valued for its ability to enhance the flexibility and durability of various polymeric materials, making it a crucial component in the production of plastics, coatings, and adhesives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,3-pentanediol dipelargonate typically involves the esterification of 2,2,4-trimethyl-1,3-pentanediol with pelargonic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150-180°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2,4-trimethyl-1,3-pentanediol dipelargonate is carried out in large-scale reactors. The process involves the continuous feeding of 2,2,4-trimethyl-1,3-pentanediol and pelargonic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at the desired temperature and pressure to optimize the yield and purity of the product. After the reaction is complete, the product is separated and purified using techniques such as distillation, filtration, and drying.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols or acids.
Common Reagents and Conditions
Esterification: Pelargonic acid, acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), reflux conditions.
Hydrolysis: Water, base catalysts (e.g., sodium hydroxide), elevated temperatures.
Transesterification: Alcohols or acids, acid or base catalysts, moderate temperatures.
Major Products Formed
Esterification: this compound.
Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and pelargonic acid.
Transesterification: New esters formed by exchanging ester groups with other alcohols or acids.
Aplicaciones Científicas De Investigación
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and as a coalescing agent in coatings and adhesives.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Medicine: Explored for its use in medical devices and implants, where its flexibility and durability are advantageous.
Industry: Widely used in the production of plastics, coatings, adhesives, and sealants. It improves the mechanical properties and longevity of these materials.
Mecanismo De Acción
The primary mechanism by which 2,2,4-trimethyl-1,3-pentanediol dipelargonate exerts its effects is through plasticization. As a plasticizer, it reduces the intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced flexibility, durability, and processability of the polymeric materials. The compound interacts with the polymer matrix at the molecular level, disrupting the crystalline structure and promoting a more amorphous and flexible state.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
- 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate
- 2,2,4-Trimethyl-1,3-pentanediol
Uniqueness
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate is unique due to its specific ester groups derived from pelargonic acid, which impart distinct properties such as enhanced flexibility and compatibility with a wide range of polymers. Compared to its analogs, it offers superior performance in applications requiring high flexibility and durability, making it a preferred choice in the production of high-performance plastics and coatings.
Propiedades
Número CAS |
15721-83-2 |
|---|---|
Fórmula molecular |
C26H50O4 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate |
InChI |
InChI=1S/C26H50O4/c1-7-9-11-13-15-17-19-23(27)29-21-26(5,6)25(22(3)4)30-24(28)20-18-16-14-12-10-8-2/h22,25H,7-21H2,1-6H3 |
Clave InChI |
CYIXYIDXFMPPSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
SMILES canónico |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
Key on ui other cas no. |
15721-83-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















